2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-[(2-Acryloyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(2-acryloyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of an appropriate precursor, such as phthalic anhydride, with an amine derivative under acidic conditions.
Introduction of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Chemical Reactions Analysis
2-[(2-Acryloyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-acryloyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-[(2-Acryloyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives and tetrahydroisoquinoline compounds:
Similar Compounds: Other isoindole derivatives, such as 1H-isoindole-1,3(2H)-dione and its substituted analogs, share similar structural features and biological activities.
Properties
Molecular Formula |
C21H18N2O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H18N2O3/c1-2-19(24)22-12-11-14-7-3-4-8-15(14)18(22)13-23-20(25)16-9-5-6-10-17(16)21(23)26/h2-10,18H,1,11-13H2 |
InChI Key |
GOMKUISTENTLFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC2=CC=CC=C2C1CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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